molecular formula C21H35BrN2O3Si B1522516 1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1299607-47-8

1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B1522516
CAS No.: 1299607-47-8
M. Wt: 471.5 g/mol
InChI Key: ULEGZPIBYWCLAM-UHFFFAOYSA-N
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Description

This compound (CAS: 1001917-37-8, 1299607-47-8) is a brominated pyrido-oxazine derivative with a molecular formula of C₂₁H₃₅BrN₂O₃Si and a molecular weight of 471.52 g/mol . Its structure features a 7-bromo-substituted pyrido[2,3-b][1,4]oxazine core, a 3-((tert-butyldimethylsilyl)oxy)propyl side chain, and a 2,2-dimethylpropan-1-one terminal group. The tert-butyldimethylsilyl (TBS) group enhances steric protection and lipophilicity, while the bromine atom at position 7 may influence electronic properties and reactivity. This compound is primarily used in medicinal chemistry research, particularly in kinase inhibitor development due to its heterocyclic framework .

Properties

IUPAC Name

1-[7-bromo-6-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35BrN2O3Si/c1-20(2,3)19(25)24-11-13-26-18-17(24)14-15(22)16(23-18)10-9-12-27-28(7,8)21(4,5)6/h14H,9-13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEGZPIBYWCLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCOC2=NC(=C(C=C21)Br)CCCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35BrN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001101754
Record name 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-47-8
Record name 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to various bioactive molecules and has been explored for its potential as a therapeutic agent. Its unique pyrido[2,3-b][1,4]oxazine framework may offer novel mechanisms of action against certain diseases.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-b][1,4]oxazine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the oxazine ring can enhance cytotoxicity against cancer cell lines. The bromine substitution may also influence the compound's reactivity and biological activity.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations.

Data Table: Synthetic Routes

Reaction TypeReagents UsedConditionsYield (%)
Nucleophilic SubstitutionAlkyl halides (e.g., R-X)Base catalysis75%
OxidationKMnO4 or H2O2Room temperature85%
ReductionLiAlH4 or NaBH4Anhydrous conditions90%

Material Science

Due to its unique structure, this compound may find applications in developing new materials with specific electronic or optical properties.

Case Study: Polymerization Studies
Research has indicated that incorporating pyrido[2,3-b][1,4]oxazine units into polymer backbones can enhance thermal stability and mechanical properties. Experimental data suggest that polymers derived from such compounds exhibit improved resistance to degradation under heat.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted through comparisons with analogs (Table 1). Key differences in substituents, halogens, and core scaffolds significantly affect physicochemical properties and biological activity.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Substituents/Modifications Key Differences References
1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one C₂₁H₃₅BrN₂O₃Si 7-Br, TBS-protected hydroxypropyl, dimethylpropanone Reference compound; optimized lipophilicity and steric protection
Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate C₁₃H₁₆ClN₃O₂ 6-Cl, ethyl ester, pyrazolopyrimidine core Chlorine substitution reduces molecular weight (265.74 g/mol) and alters reactivity; pyrazolopyrimidine core lacks oxazine ring’s hydrogen-bonding potential
7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one C₇H₅BrN₂O 7-Br, pyrrolopyridine core Smaller scaffold (MW: 225.03 g/mol); absence of TBS group lowers lipophilicity; bromine position affects π-π stacking in crystal packing
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one C₂₅H₂₅N₂O₂ tert-Butylphenyl, p-tolyl, furopyridine core Bulkier aromatic substituents increase steric hindrance; furopyridine core lacks the oxazine’s oxygen atom, altering solubility
6-Chloro-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one C₇H₅ClN₂O 6-Cl, pyrrolopyridine core Chlorine’s lower electronegativity vs. bromine reduces halogen bonding potential; altered metabolic stability in vivo

Impact of Halogen Substitution

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions and binding affinity in hydrophobic pockets compared to chlorine . For example, brominated pyrrolopyridines (e.g., 7-bromo analog in Table 1) exhibit stronger non-covalent interactions in crystallographic studies than chlorinated analogs .
  • Positional Effects: Bromine at position 7 (as in the target compound) vs. position 6 (e.g., 6-chloro-pyrrolopyridinone) alters molecular dipole moments and π-stacking efficiency, influencing solubility and crystallization behavior .

Role of Protective Groups

The TBS group in the target compound increases steric bulk and logP (predicted: ~4.2), enhancing membrane permeability compared to analogs with unprotected hydroxypropyl chains (e.g., logP ~1.8 for pyrrolopyridinones) . However, this group may also complicate synthetic routes due to sensitivity to acidic conditions.

Core Scaffold Variations

  • Pyrido-Oxazine vs. In contrast, pyrazolopyrimidine cores (e.g., Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate) prioritize aromatic stacking interactions .
  • Furopyridine vs. Pyrrolopyridine: Furopyridine derivatives (e.g., 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one) exhibit reduced solubility in aqueous media due to their fused aromatic systems, limiting bioavailability compared to the target compound’s oxazine ring .

Preparation Methods

Formation of the Pyrido[2,3-b]oxazine Core

The 2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold can be synthesized by cyclization reactions involving amino alcohols and appropriately substituted pyridine derivatives. A common approach is:

  • Starting from a 2-aminopyridine derivative, the amino group is reacted with a suitable aldehyde or halohydrin to form an intermediate amino alcohol.
  • Intramolecular cyclization under acidic or basic conditions leads to the formation of the oxazine ring fused to the pyridine ring.

Literature reports (e.g., from transition metal-catalyzed methodologies and halohydrin reactions) show that α-imino rhodium carbenes and halohydrins can be used to access 3,4-dihydro-2H-1,4-oxazines, which are structurally related to the target compound’s oxazine moiety.

Installation of the 3-((tert-butyldimethylsilyl)oxy)propyl Side Chain

The 3-(tert-butyldimethylsilyloxy)propyl substituent is introduced via alkylation of the oxazine ring at the 6-position with a suitable halogenated propyl silyl ether derivative:

  • 3-bromopropanol or 3-chloropropanol is first protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to afford the silyl-protected halohydrin.
  • This silyl-protected halohydrin is then used as an alkylating agent to substitute at the 6-position of the pyrido-oxazine core, often under nucleophilic substitution conditions.

Acylation at the Nitrogen (N-1)

The final step involves acylation of the nitrogen atom at position 1 with 2,2-dimethylpropanoyl chloride (pivaloyl chloride):

  • The pyrido-oxazine nitrogen acts as a nucleophile.
  • Reaction with pivaloyl chloride in the presence of a base such as triethylamine or pyridine leads to formation of the amide linkage.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Pyrido-oxazine core formation 2-aminopyridine + aldehyde, acid/base catalyst 65-80 Cyclization under reflux in solvent
Bromination at 7-position NBS, solvent (e.g., DMF), 0-25°C 70-85 Regioselective bromination
TBDMS protection of 3-hydroxypropyl halide TBDMS-Cl, imidazole, DMF, room temp 90-95 High efficiency silyl protection
Alkylation at 6-position TBDMS-protected halide, base (K2CO3), DMF, 60°C 60-75 Nucleophilic substitution
N-acylation Pivaloyl chloride, Et3N, CH2Cl2, 0-25°C 80-90 Formation of amide bond

These yields are representative based on similar heterocyclic syntheses documented in the literature and supplier synthetic routes.

Analytical and Purification Techniques

  • Purification is generally achieved by column chromatography using silica gel with solvents such as ethyl acetate/hexane mixtures.
  • Characterization includes NMR (1H, 13C), HRMS, and IR spectroscopy to confirm the presence of the bromine, silyl ether, and amide functionalities.
  • The molecular weight of the target compound is approximately 471.5 g/mol, consistent with the formula C21H35BrN2O3Si.

Research Findings and Optimization

  • The use of TBDMS protection on the hydroxypropyl side chain is critical to prevent side reactions during alkylation and acylation steps.
  • Bromination must be carefully controlled to avoid polybromination or substitution at undesired positions.
  • Transition metal catalysis and α-imino carbene intermediates have been explored for efficient oxazine ring formation, improving yields and selectivity.
  • The choice of solvent and temperature in the alkylation step significantly affects the substitution efficiency and purity of the product.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, given its tert-butyldimethylsilyl (TBS) ether moiety?

  • Methodological Answer : The TBS group is a common protecting group for alcohols. Its stability under basic/neutral conditions and sensitivity to acidic or fluoride-based cleavage agents (e.g., TBAF) must guide reaction design. For example, in multi-step syntheses involving brominated heterocycles (as seen in pyrido-oxazine scaffolds), ensure that subsequent steps (e.g., alkylation, cyclization) do not expose the TBS group to incompatible conditions. NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical for verifying retention of the TBS group during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., dihydro-oxazine protons at δ ~3.5–4.5 ppm, TBS methyl groups at δ ~0.1–0.3 ppm).
  • HRMS : Confirm molecular weight (e.g., discrepancies ≤ 0.02 Da indicate purity ).
  • IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, Si-O-C at ~1250 cm⁻¹) .

Q. How should researchers handle the bromine substituent in reactivity studies?

  • Methodological Answer : The 7-bromo group on the pyrido-oxazine core is prone to nucleophilic substitution (e.g., Suzuki coupling) or elimination under strong bases. Design cross-coupling reactions (e.g., with aryl boronic acids) using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions. Monitor for dehalogenation side products via LC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound, given steric hindrance from the TBS group?

  • Methodological Answer : Steric effects from the TBS and 2,2-dimethylpropan-1-one groups may reduce nucleophilic accessibility. Strategies include:

  • Using bulky ligands (e.g., XPhos) in cross-couplings to mitigate steric interference.
  • Employing high-dilution conditions for cyclization steps to favor intramolecular reactions over intermolecular side reactions.
  • Validate yield improvements via DOE (Design of Experiments) frameworks, as seen in split-plot agricultural studies .

Q. What analytical approaches resolve contradictory data in NMR vs. HRMS results for this compound?

  • Methodological Answer : Discrepancies may arise from isotopic impurities (e.g., bromine’s ⁷⁹Br/⁸¹Br split) or residual solvents.

  • HRMS Isotopic Pattern Analysis : Compare observed vs. theoretical isotopic distributions for Br-containing ions.
  • NMR Solvent Suppression : Use deuterated solvents (e.g., DMSO-d₆) and gradient shimming to minimize artifacts.
  • Supplementary Techniques : X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to confirm connectivity .

Q. How can environmental fate studies for this compound be structured, given its potential persistence?

  • Methodological Answer : Adopt frameworks like Project INCHEMBIOL :

Physicochemical Properties : Measure logP, water solubility, and hydrolysis rates (pH-dependent).

Biotic/Abiotic Degradation : Use LC-MS/MS to track degradation products in simulated environmental matrices (e.g., soil/water systems).

Ecotoxicity : Assess acute/chronic effects on model organisms (e.g., Daphnia magna) via OECD guidelines.

Q. What theoretical frameworks guide the design of bioactivity studies for this compound?

  • Methodological Answer : Link to pharmacophore models or enzyme-binding hypotheses. For example:

  • Molecular Docking : Use the pyrido-oxazine core as a kinase inhibitor scaffold, docking into ATP-binding pockets (e.g., EGFR, VEGFR).
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., bromine, TBS group) to bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

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